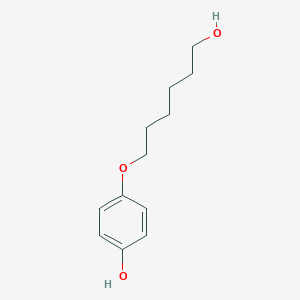

4-(6-Hydroxyhexyloxy)phenol

Description

BenchChem offers high-quality 4-(6-Hydroxyhexyloxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Hydroxyhexyloxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-hydroxyhexoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8,13-14H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYBETTVKBAZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365284 | |

| Record name | 4-[(6-Hydroxyhexyl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142627-91-6 | |

| Record name | 4-[(6-Hydroxyhexyl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-(6-hydroxyhexyloxy)phenol

An In-depth Technical Guide on the Williamson Ether Synthesis of a Key Optical Intermediate

Introduction: The Strategic Importance of 4-(6-hydroxyhexyloxy)phenol

4-(6-hydroxyhexyloxy)phenol is a bifunctional molecule of significant interest, primarily serving as a crucial intermediate in the synthesis of advanced materials. Its structure, featuring a phenol group at one end and a primary alcohol at the other, connected by a flexible hexyl ether chain, makes it an ideal building block for polymers and liquid crystals. Specifically, it is utilized in the creation of optical functional films, such as those used in liquid crystal displays, where it contributes to the final material's unique performance characteristics[1]. The efficient and scalable synthesis of this compound is therefore a key objective for researchers in materials science and organic synthesis.

This guide provides a comprehensive, field-proven methodology for the synthesis of 4-(6-hydroxyhexyloxy)phenol from hydroquinone and 6-chloro-1-hexanol via the Williamson ether synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, discuss critical safety considerations, and outline methods for product characterization.

Pillar 1: The Underlying Chemistry - A Mechanistic Deep Dive

The synthesis of 4-(6-hydroxyhexyloxy)phenol is a classic example of the Williamson ether synthesis , a robust and widely used method for forming ether linkages[2][3]. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[2][4].

The Core Reaction:

HO-C₆H₄-OH + Cl-(CH₂)₆-OH --(Base)--> HO-C₆H₄-O-(CH₂)₆-OH + HCl

Step-by-Step Mechanism:

-

Deprotonation of Hydroquinone: The reaction is initiated by the deprotonation of one of the phenolic hydroxyl groups of hydroquinone. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)[5]. The base abstracts a proton, forming a sodium or potassium phenoxide ion. This phenoxide is a much more potent nucleophile than the neutral hydroquinone molecule.

-

Nucleophilic Attack: The newly formed phenoxide ion then acts as the nucleophile. It attacks the carbon atom bonded to the chlorine in 6-chloro-1-hexanol. Since 6-chloro-1-hexanol is a primary alkyl halide, the SN2 pathway is strongly favored[2][4]. The attack occurs from the backside of the C-Cl bond, leading to an inversion of stereochemistry (though this is not relevant for this achiral molecule).

-

Displacement of the Leaving Group: In a concerted step, as the new carbon-oxygen bond forms, the carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group.

The Critical Challenge: Achieving Selective Mono-alkylation

Hydroquinone possesses two acidic phenolic protons. Consequently, a significant challenge in this synthesis is preventing the di-alkylation product, 1,4-bis(6-hydroxyhexyloxy)benzene, from forming. The key to favoring the desired mono-alkylated product, 4-(6-hydroxyhexyloxy)phenol, lies in controlling the stoichiometry.

By using a molar excess of hydroquinone relative to 6-chloro-1-hexanol, the probability of the alkylating agent encountering an unreacted hydroquinone molecule is much higher than it encountering a molecule of the mono-alkylated product[3]. A molar ratio of hydroquinone to 6-chloro-1-hexanol between 1.5:1 and 5:1 is often effective[1]. While this strategy reduces the yield based on the starting hydroquinone, it significantly increases the yield and purity of the desired product with respect to the limiting reagent, 6-chloro-1-hexanol.

Caption: The Williamson ether synthesis pathway for 4-(6-hydroxyhexyloxy)phenol.

Pillar 2: A Validated Experimental Protocol

This protocol is adapted from established methodologies and optimized for high yield and purity[1].

Materials & Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Notes |

| Hydroquinone | 123-31-9 | 110.11 | ≥99% | Light and air sensitive[6]. |

| 6-Chloro-1-hexanol | 2009-83-8 | 136.62 | ≥98% | Skin and eye irritant[7]. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥98% | Corrosive. |

| Ethanol (Absolute) | 64-17-5 | 46.07 | ≥99.5% | Flammable. Used as solvent. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (conc.) | Corrosive. Used for neutralization. |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Flammable. Used for extraction. |

| Hexanes | 110-54-3 | 86.18 | ACS Grade | Flammable. Used for purification. |

| Anhydrous MgSO₄ / Na₂SO₄ | 7487-88-9 | 120.37 | ACS Grade | Drying agent. |

Equipment

-

Three-neck round-bottom flask with magnetic stirrer and heating mantle

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration (Büchner funnel, filter flask)

-

TLC plates (silica gel) and developing chamber

Step-by-Step Synthesis Procedure

-

Reagent Preparation:

-

Prepare a 3 mol/L aqueous solution of NaOH. For example, dissolve 12.0 g of NaOH pellets in deionized water and bring the final volume to 100 mL.

-

In a 500 mL three-neck flask, dissolve hydroquinone (e.g., 16.52 g, 0.15 mol) and 6-chloro-1-hexanol (e.g., 6.83 g, 0.05 mol) in 100 mL of absolute ethanol. This establishes a 3:1 molar ratio to favor mono-substitution[1].

-

-

Reaction Setup & Execution:

-

Equip the flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Begin vigorous stirring of the ethanol solution at room temperature.

-

Slowly add the 3M NaOH solution (approx. 16.7 mL, 0.05 mol) to the reaction mixture dropwise over 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

-

Maintain the reflux with continuous stirring for 5-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the 6-chloro-1-hexanol spot indicates reaction completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining residue, add 100 mL of deionized water.

-

Carefully neutralize the mixture by adding concentrated HCl dropwise until the pH is approximately 6-7. This step protonates any remaining phenoxide and neutralizes excess base.

-

The crude product may precipitate or form an oil. Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.

-

Combine the organic extracts in a separatory funnel and wash with 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Alternatively, recrystallization from a suitable solvent system (e.g., water or a toluene/hexane mixture) can be employed to obtain the final product as a white to off-white solid. The melting point of pure 4-(6-hydroxyhexyloxy)phenol is reported as 87 °C[8].

-

Caption: Step-by-step experimental workflow for the synthesis of 4-(6-hydroxyhexyloxy)phenol.

Pillar 3: Analytical Characterization

Confirming the structure and purity of the synthesized 4-(6-hydroxyhexyloxy)phenol is a critical final step.

¹H NMR Spectroscopy

A proton NMR spectrum should be acquired to confirm the molecular structure. The expected signals in CDCl₃ are:

-

Aromatic Protons (δ 6.7-6.9 ppm): A characteristic AA'BB' system (appearing as two doublets) for the four protons on the substituted benzene ring.

-

Phenolic Hydroxyl Proton (δ ~4.5-5.5 ppm): A broad singlet which can exchange with D₂O. Its chemical shift is concentration-dependent.

-

Ether-linked Methylene Protons (-O-CH₂-) (δ ~3.9-4.0 ppm): A triplet corresponding to the two protons on the carbon adjacent to the phenoxy oxygen.

-

Alcohol-linked Methylene Protons (-CH₂-OH) (δ ~3.6-3.7 ppm): A triplet for the two protons on the carbon adjacent to the terminal hydroxyl group.

-

Aliphatic Hydroxyl Proton (-CH₂-OH) (δ ~1.5-2.5 ppm): A broad singlet or triplet, depending on solvent and concentration.

-

Internal Methylene Protons (-CH₂-) (δ ~1.4-1.8 ppm): A complex multiplet integrating to the remaining 8 protons of the hexyl chain.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M-H]⁻ at m/z 209.26 or [M+Na]⁺ at m/z 233.25, confirming the molecular weight of 210.27 g/mol [8].

High-Performance Liquid Chromatography (HPLC)

Purity is best assessed using reverse-phase HPLC with a C18 column and a UV detector (λ ≈ 290 nm)[9]. A gradient elution with water and acetonitrile (both typically containing 0.1% TFA or formic acid) will effectively separate the product from starting materials and the di-substituted byproduct. The final product should exhibit a purity of ≥98%.

Safety & Handling: A Mandate for Due Diligence

Professional laboratory practice requires a thorough understanding and mitigation of the risks associated with all chemicals used.

| Chemical | Hazard Summary | PPE & Handling Precautions |

| Hydroquinone | Harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction. Suspected of causing genetic defects and cancer. Very toxic to aquatic life[6][10][11][12]. | Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. Avoid dust formation. Air and light sensitive[6]. |

| 6-Chloro-1-hexanol | Harmful in contact with skin and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[7][13][14]. | Wear protective gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or fume hood. Avoid breathing vapors[13]. |

| Sodium Hydroxide | Causes severe skin burns and eye damage. Highly corrosive. | Wear chemical-resistant gloves, safety goggles, and a face shield. Handle with extreme care. |

| Solvents (Ethanol, Ethyl Acetate, Hexanes) | Highly flammable liquids and vapors. May cause drowsiness or dizziness. | Keep away from heat, sparks, and open flames. Handle in a well-ventilated area. Use grounded containers. |

Waste Disposal: All organic waste should be collected in a designated, labeled hazardous waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

The Williamson ether synthesis provides a reliable and scalable route to 4-(6-hydroxyhexyloxy)phenol. By carefully controlling the reaction stoichiometry to favor mono-alkylation and adhering to a systematic protocol for reaction, workup, and purification, researchers can obtain this valuable intermediate in high yield and purity. Rigorous adherence to safety protocols is paramount throughout the procedure. The analytical methods outlined herein serve as a self-validating system to ensure the integrity of the final product, enabling its confident use in subsequent research and development applications.

References

- Vertex AI Search. (2024). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? - Discussion Forum.

- Penta chemicals. (2023).

- MilliporeSigma. (2024).

- Thermo Fisher Scientific. (2010).

- Carl ROTH. (n.d.).

- BenchChem. (2025).

- MedchemExpress.com. (2025).

- Unknown Source. (n.d.). Williamson Ether Synthesis.

- West Liberty University. (n.d.).

- CDH Fine Chemical. (n.d.).

- Google Patents. (n.d.). CN107867979B - Method for continuously preparing 4-(6-hydroxyhexyloxy) phenol.

- Chem-Impex International Inc. (2017). MSDS of 6-Chlorohexanol.

- ECHEMI. (n.d.).

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

- Unknown Source. (n.d.). The Williamson Ether Synthesis.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 6-Chloro-1-hexanol | 2009-83-8.

- Organic Chemistry Tutor. (n.d.). The Williamson Ether Synthesis.

-

Organic Syntheses. (n.d.). quinone. [Link]

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

- Organic Chemistry Portal. (n.d.). Williamson Synthesis.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

- RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.

- Wikipedia. (n.d.). Hydroquinone.

- ResearchGate. (n.d.). ¹H NMR Spectrum of 4-[(6-hydroxyhexyl)oxy]-2,5-dimethylbenzonitrile.

- BenchChem. (2025).

- Google Patents. (n.d.).

- YouTube. (2024). Synthesis of Hydroquinone.

- BOC Sciences. (n.d.). CAS 161841-12-9 4-[(6-(Acryloyloxy)hexyloxy]phenol.

- Google Patents. (n.d.). CN101875642A - Synthetic method of 4-(6-chloroquinoxalin-2-yloxy) phenol.

- BLDpharm. (n.d.). 142627-91-6|4-((6-Hydroxyhexyl)oxy)phenol.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.

- BenchChem. (2025). Analytical Characterization of (6-Hydroxy-2-(4- hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(4- ...).

- RSC Publishing. (2019).

- Google Patents. (n.d.).

- ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3.

Sources

- 1. CN107867979B - Method for continuously preparing 4- (6-hydroxyhexyloxy) phenol - Google Patents [patents.google.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 4-(6-Hydroxyhexyloxy)phenol | 142627-91-6 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. carlroth.com [carlroth.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. capotchem.cn [capotchem.cn]

chemical and physical properties of 4-(6-hydroxyhexyloxy)phenol

An In-Depth Technical Guide to 4-(6-hydroxyhexyloxy)phenol

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(6-hydroxyhexyloxy)phenol is a bifunctional organic compound featuring both a phenolic and a primary alcohol functional group. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules. Its primary utility lies in materials science, particularly as a precursor for monomers used in the production of optical functional films and liquid crystal displays.[1] The presence of a flexible hexyl ether chain and reactive hydroxyl groups at both ends of the molecule allows for its incorporation into polymer backbones, imparting specific properties such as flexibility and adhesion.[] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and characterization for researchers and professionals in chemical synthesis and materials development.

Chemical Identity and Structure

Correctly identifying a chemical is the foundation of all scientific work. The following identifiers and structural details define 4-(6-hydroxyhexyloxy)phenol.

-

Systematic Name: 4-((6-Hydroxyhexyl)oxy)phenol[3]

-

Common Synonyms: 4-(6-Hydroxyhexyloxy)phenol, Phenol, 4-[(6-hydroxyhexyl)oxy]-[4][5]

The molecule consists of a hydroquinone core where one of the phenolic hydroxyl groups is etherified with a 6-hydroxyhexanol chain.

Structure:

Caption: Chemical structure of 4-(6-hydroxyhexyloxy)phenol.

Physicochemical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, and application conditions. The predicted and experimental values for 4-(6-hydroxyhexyloxy)phenol are summarized below.

| Property | Value | Source |

| Melting Point | 87 °C | ChemicalBook[4] |

| Boiling Point | 381.0 ± 22.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.095 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

| pKa | 10.33 ± 0.15 (Predicted) | ChemicalBook[4] |

Expert Insights:

-

The melting point of 87 °C indicates that the compound is a solid at room temperature, which simplifies handling and storage compared to a liquid.

-

The high boiling point is expected due to the molecular weight and the presence of two hydroxyl groups capable of hydrogen bonding.

-

The pKa of approximately 10.33 is characteristic of a phenol. This acidity is a key factor in its reactivity, particularly in reactions involving deprotonation of the phenolic hydroxyl group, such as the Williamson ether synthesis used to prepare it.

Synthesis and Reactivity

Synthesis Pathway

4-(6-hydroxyhexyloxy)phenol is typically synthesized via a bimolecular nucleophilic substitution (Sₙ2) , specifically the Williamson ether synthesis.[1] The reaction involves the deprotonation of hydroquinone to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic haloalkane, such as 6-chloro-1-hexanol.

The process can be significantly optimized using microreactor technology, which enhances mass and heat transfer. This modern approach reduces reaction times from ~20 hours to under 10 minutes and can increase yields from 40% to over 80% compared to traditional batch methods.[1]

Caption: Synthesis of 4-(6-hydroxyhexyloxy)phenol.

Key Reactivity

The reactivity of 4-(6-hydroxyhexyloxy)phenol is dominated by its two hydroxyl groups.

-

Phenolic -OH: This group is weakly acidic and can be deprotonated to form a phenoxide. It is the site of the initial etherification.

-

Alcoholic -OH: The terminal primary alcohol is nucleophilic and can undergo reactions typical of alcohols, such as esterification. A key application is its reaction with acrylic acid or its derivatives to form 6-(4-hydroxyphenoxy)hexyl acrylate, a monomer used in polymer synthesis.[6]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadness is due to hydrogen bonding from both the phenolic and alcoholic hydroxyl groups.[7]

-

C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks will appear just below 3000 cm⁻¹ for the hexyl chain methylene groups.

-

C=C Aromatic Stretch: Characteristic absorptions around 1500 and 1600 cm⁻¹ confirm the presence of the benzene ring.[8]

-

C-O Stretch: Strong bands in the 1000-1250 cm⁻¹ region correspond to the C-O stretching of the ether and alcohol groups.[7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals the different proton environments in the molecule.

-

Aromatic Protons (4H): The protons on the benzene ring will appear as two distinct doublets in the range of δ 6.7-7.0 ppm, characteristic of a 1,4-disubstituted aromatic system.[9]

-

Hydroxyl Protons (2H): The phenolic -OH proton typically appears as a broad singlet between δ 4-7 ppm, while the alcoholic -OH proton signal can appear between δ 1-5 ppm. Their chemical shifts are concentration and solvent-dependent.

-

Oxymethylene Protons (-OCH₂-): Two triplets are expected. The protons adjacent to the aromatic ring (-Ar-O-CH₂-) will be downfield (around δ 3.9-4.1 ppm), while the protons adjacent to the terminal alcohol (-CH₂-OH) will be slightly more upfield (around δ 3.5-3.7 ppm).

-

Aliphatic Protons (-CH₂-) (8H): The remaining four methylene groups of the hexyl chain will appear as multiplets in the upfield region of δ 1.3-1.8 ppm.

¹³C NMR Spectroscopy

This technique provides information on the carbon skeleton. Six distinct aromatic carbon signals and six distinct aliphatic carbon signals are expected, confirming the 12 unique carbon environments in the molecule.

Experimental Protocols

Protocol: Synthesis via Microreactor

This protocol is adapted from modern methodologies designed for efficiency and high yield.[1]

-

Reagent Preparation:

-

Solution A: Dissolve hydroquinone and 6-chloro-1-hexanol in ethanol.

-

Solution B: Prepare an aqueous solution of sodium hydroxide (NaOH).

-

-

System Setup:

-

Use two separate syringe pumps for Solutions A and B.

-

Connect the pumps to a T-mixer, which feeds into a microreactor. The microreactor should be placed in a temperature-controlled heating block.

-

-

Reaction Execution:

-

Set the microreactor temperature (e.g., 90-120 °C).

-

Pump both solutions into the microreactor at optimized flow rates to achieve the desired residence time (e.g., under 10 minutes).

-

-

Work-up and Purification:

-

Collect the output from the reactor.

-

Neutralize the basic solution with a dilute acid (e.g., HCl).

-

Evaporate the ethanol solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol: Characterization Workflow

Caption: Post-synthesis characterization workflow.

-

Purity Assessment (TLC): Spot the purified product on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). A single spot indicates high purity.

-

Functional Group Identification (FT-IR): Acquire an IR spectrum and verify the presence of key functional groups: broad O-H stretch, aromatic C=C, and C-O stretches as described in Section 4.1.

-

Structural Elucidation (NMR): Dissolve a sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. Confirm the chemical shifts, integration ratios, and splitting patterns match the expected structure (Section 4.2).

-

Molecular Weight Confirmation (Mass Spec): Obtain a mass spectrum to confirm the molecular weight by identifying the molecular ion peak at m/z ≈ 210.

Safety and Handling

Based on available data, 4-(6-hydroxyhexyloxy)phenol should be handled with appropriate care.

-

Hazard Class: Warning[10]

-

Hazard Statements:

-

Precautionary Measures:

Conclusion

4-(6-hydroxyhexyloxy)phenol is a versatile chemical intermediate with well-defined properties. Its synthesis has been significantly improved by modern techniques like microreactor technology. A thorough understanding of its physicochemical properties and spectroscopic profile, as detailed in this guide, is crucial for its effective use in research and development, particularly in the field of advanced materials and polymer chemistry. The provided protocols offer a robust framework for its synthesis and verification, ensuring high quality and purity for downstream applications.

References

- Google Patents. (2018). CN107867979B - Method for continuously preparing 4-(6-hydroxyhexyloxy) phenol.

-

PubChem. (n.d.). 4-((6-Hydroxyhexyl)oxy)phenol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 161841-12-9, 4-(6-ACRYLOXY-HEX-1-YL-OXY)PHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hexyloxyphenol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

ChemBK. (2024). 4-(6-Acryloyloxy-n-hex-1-yloxy)phenol. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Environmental Protection Agency. (2000). Phenol. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

Sources

- 1. CN107867979B - Method for continuously preparing 4- (6-hydroxyhexyloxy) phenol - Google Patents [patents.google.com]

- 3. 4-((6-Hydroxyhexyl)oxy)phenol | C12H18O3 | CID 1815905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(6-Hydroxyhexyloxy)phenol | 142627-91-6 [chemicalbook.com]

- 5. Phenol,4-[(6-hydroxyhexyl)oxy]-, CAS NO.142627-91-6 - Huateng Pharma [en.huatengsci.com]

- 6. lookchem.com [lookchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. aifchem.com [aifchem.com]

An In-depth Technical Guide to 4-(6-Hydroxyhexyloxy)phenol (CAS: 142627-91-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 142627-91-6, which is chemically known as 4-(6-Hydroxyhexyloxy)phenol. It has come to our attention that there may be a discrepancy in the initial inquiry, which associated this CAS number with 1-(3-Pyridinyl)-1,3-dihydro-2H-indol-2-one. This guide will focus exclusively on the properties and applications of 4-(6-Hydroxyhexyloxy)phenol, as confirmed by extensive database searches. This compound is a significant intermediate in the fields of materials science and organic synthesis, particularly in the development of liquid crystals and functional polymers. Its bifunctional nature, possessing both a phenolic hydroxyl group and a terminal aliphatic hydroxyl group, makes it a versatile building block for creating complex molecular architectures. This guide will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its primary applications, and outline essential safety and handling procedures.

Chemical and Physical Properties

4-(6-Hydroxyhexyloxy)phenol is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 142627-91-6 | [1][2] |

| IUPAC Name | 4-(6-hydroxyhexyloxy)phenol | [3] |

| Molecular Formula | C₁₂H₁₈O₃ | [1][2] |

| Molecular Weight | 210.27 g/mol | [1][2] |

| Melting Point | 87 °C | [1] |

| Boiling Point | 381.0 ± 22.0 °C (Predicted) | [1] |

| Density | 1.095 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in ethanol | [4] |

Synthesis of 4-(6-Hydroxyhexyloxy)phenol

The synthesis of 4-(6-Hydroxyhexyloxy)phenol can be efficiently achieved through a bimolecular nucleophilic substitution reaction (SN2). A patented method describes a continuous process using a microreactor, which significantly improves reaction time and yield compared to traditional batch methods.[4]

Reaction Scheme

Caption: Figure 1. Reaction scheme for the synthesis of 4-(6-Hydroxyhexyloxy)phenol.

Experimental Protocol: Continuous Synthesis in a Microreactor[4]

This protocol is based on the method described in patent CN107867979B, which allows for a rapid and high-yield synthesis.

Materials:

-

Hydroquinone

-

6-Chloro-1-hexanol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Microreactor system with metering pumps and temperature control

Procedure:

-

Preparation of Reactant Solution: Dissolve hydroquinone and 6-chloro-1-hexanol in ethanol. A typical concentration involves dissolving 16.52 g of hydroquinone and 6.831 g of 6-chloro-1-hexanol in ethanol to a final volume of 100 ml.

-

Preparation of Catalyst Solution: Prepare a 3 mol/L aqueous solution of sodium hydroxide.

-

Reaction Setup: Set up the microreactor system. The two solutions are introduced into the microreactor through separate inlets using precision metering pumps.

-

Reaction Execution: The reactants are pumped into the microreactor at a controlled flow rate. The reaction temperature is maintained at 135 °C. The residence time of the reactants in the microreactor is typically around 5 minutes.

-

Work-up and Purification:

-

The output from the microreactor is collected.

-

The ethanol is removed by evaporation.

-

The residue is washed with water and filtered.

-

The solid product is then dissolved in hot ethanol, and recrystallized by the addition of boiling water followed by cooling.

-

The purified solid product, 4-(6-Hydroxyhexyloxy)phenol, is collected by filtration and dried.

-

This continuous flow method can achieve a yield of up to 80%, a significant improvement over the 40% yield reported for traditional batch processes that require much longer reaction times (up to 20 hours).[4]

Applications in Research and Development

The primary application of 4-(6-Hydroxyhexyloxy)phenol lies in its use as a versatile intermediate in organic synthesis, particularly for materials with applications in electronics and pharmaceuticals.

Liquid Crystals and Optical Films

4-(6-Hydroxyhexyloxy)phenol is a key precursor in the synthesis of liquid crystals and components of optical functional films.[4] Its rigid phenolic core and flexible aliphatic chain with a terminal hydroxyl group are desirable features for creating mesogenic molecules. These molecules are the building blocks of liquid crystal displays (LCDs), polarizers, and other optical components.

Functional Polymers and Coatings

This compound serves as a monomer in the synthesis of functional polymers. For instance, it is a starting material for the preparation of 6-(4-Hydroxyphenoxy)hexyl acrylate.[5] This acrylate monomer can then be polymerized to create coatings, adhesives, and other materials with tailored properties such as enhanced flexibility and adhesion.[]

Pharmaceutical Intermediates

While direct applications in drug development are not extensively documented, its role as a phenol derivative suggests potential for further chemical modification to create biologically active molecules. Phenolic compounds are known to exhibit a wide range of biological activities and are common scaffolds in medicinal chemistry.[7][8]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 4-(6-Hydroxyhexyloxy)phenol.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [3][9]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

Suppliers

4-(6-Hydroxyhexyloxy)phenol is available from several chemical suppliers. When sourcing this material, it is important to obtain a certificate of analysis to ensure purity. Reputable suppliers include:

-

AiFChem[3]

-

BLDpharm[9]

-

ChemicalBook[1]

-

Huateng Pharma[2]

-

Pure Chemistry Scientific Inc.[1]

-

Jinan Liheng Biotechnology Co., Ltd.[1]

-

Shanghai Haoyuan Chemexpress Co., Ltd.[1]

Conclusion

4-(6-Hydroxyhexyloxy)phenol (CAS: 142627-91-6) is a valuable bifunctional intermediate with significant applications in materials science, particularly in the synthesis of liquid crystals and functional polymers. Its efficient synthesis via continuous flow microreactor technology enhances its industrial applicability. While its direct role in drug development is not yet prominent, its chemical structure presents opportunities for the synthesis of novel bioactive compounds. Researchers and professionals working with this compound should adhere to the recommended safety and handling protocols to ensure a safe working environment.

References

- Google Patents. CN107867979B - Method for continuously preparing 4-(6-hydroxyhexyloxy) phenol.

-

PubChem. 4-((6-Hydroxyhexyl)oxy)phenol. Available from: [Link]

-

NIH. Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity. Available from: [Link]

-

PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available from: [Link]

-

LookChem. Cas 161841-12-9,4-(6-ACRYLOXY-HEX-1-YL-OXY)PHENOL. Available from: [Link]

-

Patsnap Synapse. What is Phenol used for?. Available from: [Link]

- Google Patents. CN101875642A - Synthetic method of 4-(6-chloroquinoxalin-2-yloxy) phenol.

-

Sciencemadness.org. Synthesis of 4-hydroxybenzaldehyde from phenol?. Available from: [Link]

-

Organic Syntheses. hydrogenolysis of phenolic ethers: biphenyl. Available from: [Link]

-

White Rose Research Online. Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. Available from: [Link]

-

PubMed. Mechanism of action of phenolic disinfectants. VII. Factors affecting binding of phenol derivatives to Micrococcus lysodeikticus cells. Available from: [Link]

-

GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Available from: [Link]

-

PubMed. Phenol (bio)isosteres in drug design and development. Available from: [Link]

Sources

- 1. 4-(6-Hydroxyhexyloxy)phenol | 142627-91-6 [chemicalbook.com]

- 2. Phenol,4-[(6-hydroxyhexyl)oxy]-, CAS NO.142627-91-6 - Huateng Pharma [en.huatengsci.com]

- 3. 142627-91-6 | 4-((6-Hydroxyhexyl)oxy)phenol - AiFChem [aifchem.com]

- 4. CN107867979B - Method for continuously preparing 4- (6-hydroxyhexyloxy) phenol - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 142627-91-6|4-((6-Hydroxyhexyl)oxy)phenol|BLD Pharm [bldpharm.com]

molecular structure and weight of 4-(6-hydroxyhexyloxy)phenol

An In-Depth Technical Guide to 4-(6-hydroxyhexyloxy)phenol: Synthesis, Characterization, and Applications

Executive Summary: 4-(6-hydroxyhexyloxy)phenol is a bifunctional organic molecule featuring both a phenolic hydroxyl group and a primary alcohol, linked by a hexyl ether chain. This unique structure makes it a valuable intermediate in several fields, from polymer science to medicinal chemistry. Its importance lies in its ability to act as a versatile building block, allowing for differential functionalization at its two hydroxyl groups. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization, and potential applications for researchers in drug development and materials science.

Phenolic compounds are a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved small-molecule drugs.[1] The phenol motif is a privileged structure capable of engaging in critical hydrogen bonds and π-stacking interactions with biological targets.[2][3] However, the free phenol group often presents pharmacokinetic challenges, including rapid metabolism via glucuronidation or sulfation, leading to poor oral bioavailability and short half-life.[4]

Alkylation of a phenolic hydroxyl to form an ether, as seen in 4-(6-hydroxyhexyloxy)phenol, is a common strategy to "mask" this metabolic hotspot. This modification can enhance metabolic stability while preserving or subtly modulating the compound's interaction with its target. The presence of a second, terminal hydroxyl group on the alkyl chain provides a reactive handle for further conjugation, enabling the development of prodrugs, targeted drug delivery systems, or bifunctional molecules.[5][6] Therefore, molecules like 4-(6-hydroxyhexyloxy)phenol are not merely intermediates but key strategic components in the design of advanced therapeutic agents.

Physicochemical and Structural Properties

The structural and chemical properties of 4-(6-hydroxyhexyloxy)phenol determine its behavior in chemical reactions and biological systems. These data are critical for reaction planning, purification, and formulation.

Molecular Structure

The molecule consists of a hydroquinone core mono-alkylated with a 6-hydroxyhexyl chain. This arrangement provides distinct reactive sites: an aromatic hydroxyl group with acidic properties and a primary aliphatic alcohol.

Caption: Molecular structure of 4-(6-hydroxyhexyloxy)phenol.

Quantitative Data Summary

The following table summarizes key quantitative properties of the compound. Note that some values are predicted based on computational models and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 142627-91-6 | [7] |

| Molecular Formula | C₁₂H₁₈O₃ | [8] |

| Molecular Weight | 210.27 g/mol | [8] |

| Melting Point | 87 °C (from water) | [7] |

| Boiling Point | 381.0 ± 22.0 °C (Predicted) | [7] |

| Density | 1.095 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 10.33 ± 0.15 (Predicted) | [7] |

Synthesis and Purification

The primary route for synthesizing 4-(6-hydroxyhexyloxy)phenol is via a Williamson ether synthesis, a robust and well-established Sₙ2 reaction.[9] This involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

Core Reaction: Williamson Ether Synthesis

The synthesis involves the mono-O-alkylation of hydroquinone with a 6-halo-1-hexanol derivative. The key challenge is achieving selective mono-alkylation and preventing the formation of the di-substituted byproduct. This is typically controlled by using an excess of hydroquinone relative to the alkylating agent.[7]

Caption: General workflow for the Williamson ether synthesis.

Experimental Protocol: Lab-Scale Batch Synthesis

This protocol is adapted from standard procedures for the selective mono-alkylation of hydroquinone.[7][8]

Materials:

-

Hydroquinone (2.0 equivalents)

-

6-Chloro-1-hexanol (1.0 equivalent)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add hydroquinone and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF via syringe and stir the suspension vigorously for 15 minutes at room temperature.

-

Addition of Alkylating Agent: Add 6-chloro-1-hexanol dropwise to the stirring suspension.

-

Reaction: Heat the mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product is typically a mixture of the desired mono-alkylated product, unreacted hydroquinone, and the di-alkylated byproduct.

-

Column Chromatography: The most effective method for purification is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 40% ethyl acetate), will effectively separate the components.

-

Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) can be employed to obtain the final product with high purity.

Analytical Characterization

Confirming the identity and purity of the synthesized 4-(6-hydroxyhexyloxy)phenol is critical. While specific experimental spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-understood principles of NMR and IR spectroscopy.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Region (δ 6.7-7.0 ppm): The four protons on the benzene ring will appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted ring.

-

Phenolic OH (δ ~4.5-5.5 ppm): A broad singlet, which is exchangeable with D₂O. Its chemical shift can vary with concentration and solvent.

-

Ether-linked Methylene (Ar-O-C H₂-, δ ~3.9-4.0 ppm): A triplet, deshielded by the adjacent oxygen atom.

-

Alcohol-linked Methylene (-C H₂-OH, δ ~3.6 ppm): A triplet, deshielded by the terminal hydroxyl group.

-

Aliphatic Chain (-CH₂-)₄, δ ~1.4-1.8 ppm): A series of overlapping multiplets for the eight protons of the central four methylene groups in the hexyl chain.

-

Aliphatic OH (-CH₂-O H, variable): A triplet that may be broad, resulting from coupling to the adjacent methylene group.

-

-

¹³C NMR: The carbon NMR will show distinct signals for each unique carbon environment.

-

Aromatic Carbons (δ ~115-155 ppm): Four signals are expected due to molecular symmetry. The two oxygen-bound carbons (ipso-carbons) will be the most downfield shifted (C-OAr at ~153 ppm, C-OH at ~150 ppm), followed by the other two aromatic carbons.[10]

-

Aliphatic Carbons (δ ~25-70 ppm): Six distinct signals are expected for the hexyl chain carbons. The two carbons attached to oxygen (Ar-O-C H₂ and C H₂-OH) will be the most downfield in this region, typically appearing between 60-70 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.[12][13]

-

O-H Stretching (3200-3600 cm⁻¹): A prominent, broad absorption band will be present, representing both the phenolic and alcoholic hydroxyl groups, broadened due to hydrogen bonding.

-

Aromatic C-H Stretching (~3030-3100 cm⁻¹): A sharp absorption just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching (~2850-2950 cm⁻¹): Strong, sharp absorptions just below 3000 cm⁻¹.

-

Aromatic C=C Stretching (~1500-1600 cm⁻¹): Characteristic absorptions for the benzene ring.

-

C-O Stretching (~1230 cm⁻¹ and ~1050 cm⁻¹): Two distinct C-O stretching bands are expected: one for the aryl ether (~1230 cm⁻¹) and one for the primary alcohol (~1050 cm⁻¹).

Applications in Research and Development

4-(6-hydroxyhexyloxy)phenol is primarily used as a chemical intermediate and building block.

-

Polymer and Materials Science: The terminal hydroxyl group can be converted into other functional groups, such as an acrylate. The resulting monomer, 6-(4-hydroxyphenoxy)hexyl acrylate, is used in the synthesis of crosslinkable coatings, adhesives, and liquid crystals.

-

Drug Discovery Intermediate: As discussed, the compound serves as a scaffold for building more complex molecules. The phenolic hydroxyl can be used as a handle for attaching the molecule to a larger pharmacophore, while the terminal alcohol can be used for conjugation to solubilizing groups, linkers for antibody-drug conjugates (ADCs), or other functional moieties.

Safety and Handling

It is essential to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

4-(6-hydroxyhexyloxy)phenol is a strategically important molecule whose value is derived from its bifunctional nature. A solid understanding of its synthesis, purification, and analytical properties is essential for its effective use. For researchers in drug discovery, it represents a pre-functionalized scaffold that can help overcome common pharmacokinetic hurdles associated with phenolic drugs. For materials scientists, it is a versatile precursor to functional monomers. This guide provides the foundational knowledge required for professionals to confidently incorporate this compound into their research and development workflows.

References

-

GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Available at: [Link]

-

University of Houston Institutional Repository. (n.d.). How Phenolic Based Compounds can be increase productivity in the Pharmaceutical Industry. Available at: [Link]

-

International Journal of Veterinary and Animal Research. (2021). Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti-diabetes, Anti-inflammatory and Anti-microbial. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Williamson ether synthesis: an efficient one-step route for surface modifications of silicon nanoparticles. Available at: [Link]

-

Journal of Medicinal Chemistry. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Available at: [Link]

-

LibreTexts. (n.d.). 12. The Williamson Ether Synthesis. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

PubChem. (n.d.). 4-((6-Hydroxyhexyl)oxy)phenol. Available at: [Link]

-

National Institutes of Health (NIH). (2024). Phenol (bio)isosteres in drug design and development. Available at: [Link]

-

ResearchGate. (2024). Phenol (bio)isosteres in drug design and development. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Available at: [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PhytoBank: 1H NMR Spectrum (PHY0121409) [phytobank.ca]

- 5. uh-ir.tdl.org [uh-ir.tdl.org]

- 6. ijvar.org [ijvar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 4-(6-hydroxyhexyloxy)phenol in Different Solvents

Introduction

4-(6-hydroxyhexyloxy)phenol is a bifunctional organic molecule of significant interest in materials science and synthetic chemistry. Its structure, featuring a phenolic hydroxyl group at one end and a primary alcohol at the other, connected by a flexible hexyl ether linkage, makes it a valuable precursor for liquid crystals, a monomer for specialty polymers and resins, and an intermediate in the synthesis of pharmacologically active compounds. The successful application of this molecule in any synthetic or formulation workflow is fundamentally governed by its solubility. Understanding how 4-(6-hydroxyhexyloxy)phenol interacts with various solvents is paramount for process optimization, purification, and the development of homogeneous reaction mixtures.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 4-(6-hydroxyhexyloxy)phenol. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the underlying physicochemical principles that dictate its solubility. We will provide a robust theoretical foundation, a predicted solubility profile based on these principles, and a detailed, field-proven experimental protocol to empower researchers to generate precise solubility data in their own laboratory settings.

Part 1: Physicochemical Profile of 4-(6-hydroxyhexyloxy)phenol

The solubility of a compound is a direct consequence of its molecular structure and the resulting physical and chemical properties. 4-(6-hydroxyhexyloxy)phenol is an amphiphilic molecule, possessing both polar and non-polar regions, which dictates its complex interactions with different solvents.

Table 1: General Properties of 4-(6-hydroxyhexyloxy)phenol

| Property | Value | Source |

| CAS Number | 142627-91-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₈O₃ | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

Structural Analysis:

The molecule can be deconstructed into four key structural components, each contributing to its overall solubility characteristics:

-

Phenolic Hydroxyl Group (-OH): This is a polar, acidic proton donor and a strong hydrogen bond donor and acceptor.[6] Its presence suggests favorable interactions with polar, protic solvents.

-

Primary Alcohol Group (-OH): Located at the terminus of the alkyl chain, this is also a polar, protic group capable of strong hydrogen bonding.[6]

-

Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor, though it is not as strong as a hydroxyl group.[7]

-

Hexyl Chain and Aromatic Ring: The -(CH₂)₆- chain and the benzene ring constitute the non-polar, lipophilic portion of the molecule. These regions interact favorably with non-polar solvents through van der Waals dispersion forces.

Part 2: Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This means that substances with similar intermolecular forces will be miscible.[9] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[10]

-

Hydrogen Bonding: This is the strongest intermolecular force, occurring between a hydrogen atom bonded to a highly electronegative atom (like oxygen in the -OH groups of the solute) and another nearby electronegative atom. Solvents that can participate in hydrogen bonding (e.g., water, alcohols) are expected to be effective solvents for 4-(6-hydroxyhexyloxy)phenol.[10]

-

Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetone, DMSO) possess permanent dipoles and can interact with the polar ether and hydroxyl groups of the solute.

-

Van der Waals Dispersion Forces: These are weaker forces present in all molecules and are the primary mode of interaction for non-polar substances. The hexyl chain and aromatic ring of the solute will interact with non-polar solvents (e.g., hexane, toluene) via these forces.

The overall solubility in a given solvent will depend on the balance of these interactions. A favorable dissolution process occurs when the energy gained from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute lattice forces and disrupt the solvent-solvent interactions.

Part 3: Predicted Solubility Profile & Rationale

Based on the structural analysis and theoretical principles, a qualitative solubility profile for 4-(6-hydroxyhexyloxy)phenol can be predicted. This profile serves as a starting point for solvent selection in experimental work.

Table 2: Predicted Qualitative Solubility of 4-(6-hydroxyhexyloxy)phenol

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with both the phenolic and primary alcohol groups. The alkyl chain has some compatibility with the alkyl part of the alcohols. |

| Water | Low to Moderate | While the two hydroxyl groups can hydrogen bond with water, the large C12 non-polar backbone is hydrophobic and will likely limit solubility significantly. | |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents can act as hydrogen bond acceptors for the solute's -OH groups and have dipoles that can interact with the polar parts of the molecule. DMSO is a particularly strong solvent and is likely to show high solubility. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The primary interactions are weak van der Waals forces between the solvent and the solute's hydrocarbon backbone. These are unlikely to overcome the strong hydrogen bonding between solute molecules in the solid state. Toluene may show slightly better solubility than hexane due to potential pi-pi stacking interactions with the aromatic ring. |

The following diagram illustrates the key molecular interactions that govern the solubility of 4-(6-hydroxyhexyloxy)phenol in different solvent classes.

Caption: Predicted interactions between 4-(6-hydroxyhexyloxy)phenol and solvent classes.

Part 4: Experimental Determination of Solubility

To obtain quantitative and reliable data, an experimental approach is essential. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a solid compound in a solvent.

Protocol: Equilibrium Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-(6-hydroxyhexyloxy)phenol in a selected solvent at a specified temperature (e.g., 25 °C).

Materials:

-

4-(6-hydroxyhexyloxy)phenol (high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Methodology:

-

Preparation: Add an excess amount of solid 4-(6-hydroxyhexyloxy)phenol to a pre-weighed glass vial. The excess is critical to ensure that a saturated solution is achieved and that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the constant temperature shaker. Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued and equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered saturated solution into a clean, pre-weighed vial for analysis. This step is crucial to remove any undissolved micro-particles.

-

Quantification:

-

Gravimetric Analysis (for non-volatile solvents): Weigh the vial containing the filtered aliquot. Evaporate the solvent under controlled conditions (e.g., vacuum oven) until a constant weight of the dried solute is achieved. The solubility can be calculated from the mass of the dissolved solid and the mass of the solvent.

-

Instrumental Analysis (HPLC-UV or UV-Vis): Prepare a series of calibration standards of 4-(6-hydroxyhexyloxy)phenol of known concentrations in the same solvent. Dilute the filtered saturated solution with a known factor to bring its concentration within the calibration range. Analyze the standards and the diluted sample using a validated analytical method. Calculate the concentration of the saturated solution from the calibration curve.

-

Data Calculation (Instrumental Analysis):

Solubility (mg/mL) = C * DF

Where:

-

C = Concentration of the diluted sample determined from the calibration curve (mg/mL)

-

DF = Dilution factor

The following diagram outlines the workflow for this experimental protocol.

Caption: Experimental workflow for the equilibrium shake-flask solubility determination.

Conclusion

4-(6-hydroxyhexyloxy)phenol is a molecule with a distinct amphiphilic character, featuring strong hydrogen-bonding capabilities from its two hydroxyl groups and significant non-polar character from its hydrocarbon backbone. While quantitative solubility data is not widely published, a strong prediction can be made based on established chemical principles. It is expected to exhibit high solubility in polar protic solvents like lower-chain alcohols, moderate to high solubility in polar aprotic solvents, and poor solubility in non-polar solvents. This guide provides the theoretical foundation for these predictions and, critically, a detailed, actionable protocol for the experimental determination of its solubility. By following the outlined shake-flask method, researchers can generate the precise data needed to advance their work in synthesis, formulation, and materials science.

References

-

Chemicalbridge. 4-(6-Hydroxyhexyloxy)phenol. Available from: [Link]

-

Alchem Pharmtech. CAS 142627-91-6 | 4-((6-Hydroxyhexyl)oxy)phenol. Available from: [Link]

- Hughes, L. P. (2012). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. ACS Medicinal Chemistry Letters.

- Laurence, C., et al. (2009). The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. Journal of Medicinal Chemistry.

-

Fiveable. 'Like dissolves like' Definition. Available from: [Link]

-

Khan Academy. Solubility of organic compounds. Available from: [Link]

-

Pharmaguideline. Solubility Expressions and Mechanisms of Solute Solvent Interactions. Available from: [Link]

Sources

- 1. 4-(6-Hydroxyhexyloxy)phenol | 142627-91-6 [chemicalbook.com]

- 2. 4-(6-Hydroxyhexyloxy)phenol,142627-91-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 142627-91-6|4-((6-Hydroxyhexyl)oxy)phenol|BLD Pharm [bldpharm.com]

- 6. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength | Rowan [rowansci.com]

- 8. researchgate.net [researchgate.net]

- 9. Strength of a bifurcated H bond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activities of alkoxyphenols

An In-depth Technical Guide to the Biological Activities of Alkoxyphenols for Drug Discovery Professionals

Executive Summary

Alkoxyphenols, a class of phenolic compounds characterized by hydroxyl and alkoxy functional groups on an aromatic ring, represent a scaffold of significant interest in medicinal chemistry and drug development. Naturally occurring in various plants and essential oils, compounds like vanillin and eugenol have a long history of use, but their therapeutic potential extends far beyond flavoring and fragrance.[1][2] This guide synthesizes current research to provide an in-depth analysis of the core biological activities of alkoxyphenols, including their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. We delve into the molecular mechanisms underpinning these activities, provide detailed, field-proven experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to explore and harness the therapeutic potential of the alkoxyphenol scaffold.

The Alkoxyphenol Scaffold: A Chemical and Biological Overview

Chemical Structure and Physicochemical Properties

Alkoxyphenols are defined by an aromatic ring substituted with at least one hydroxyl (-OH) group and one alkoxy (-OR) group. This unique combination imparts a dual reactivity profile. The phenolic hydroxyl group is a hydrogen bond donor and can be readily deprotonated, making it a key player in antioxidant activities through hydrogen atom transfer. The alkoxy group, typically a methoxy (-OCH₃) group in natural variants, modulates the compound's lipophilicity, electronic distribution, and steric profile. These features are critical as they directly influence how the molecule interacts with biological targets, affecting its absorption, distribution, metabolism, and excretion (ADME) profile and overall bioactivity.[3]

Natural Sources and Synthetic Strategies

Many bioactive alkoxyphenols are derived from natural sources. Vanillin is the primary component of vanilla bean extract, while eugenol is abundant in clove oil.[1][4] Safrole is another well-known example found in sassafras oil.[5]

From a drug development perspective, synthetic modification of these natural scaffolds or de novo synthesis is crucial for optimizing activity and developing novel candidates.[6] Common synthetic strategies include:

-

Williamson Ether Synthesis: A foundational method for forming the ether linkage by reacting a phenoxide with an alkyl halide. This is often used to create derivatives from natural phenols like vanillin or guaiacol.[3][6]

-

Nucleophilic Aromatic Substitution: This method is effective for synthesizing phenol derivatives, though the strong ortho/para directing influence of the hydroxyl group can make meta-substitution challenging.[7]

-

Metal-Catalyzed Cross-Coupling Reactions: Modern techniques that offer versatile and efficient ways to construct the alkoxyphenol core.[7]

The ability to synthetically modify the alkoxyphenol structure allows for the fine-tuning of its pharmacological properties, a key aspect of modern drug discovery.[3]

Core Biological Activities & Mechanistic Insights

Alkoxyphenols exert a wide range of biological effects, primarily stemming from their ability to modulate oxidative stress and inflammatory signaling pathways.

Antioxidant Activity

Mechanism of Action: The primary antioxidant mechanism of alkoxyphenols is their ability to act as radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species (ROS), thereby terminating damaging chain reactions.[8] This process stabilizes the radical and prevents further cellular damage to lipids, proteins, and DNA. Furthermore, some phenolic compounds can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[8][9] Nrf2 activation upregulates the expression of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), providing a secondary, more sustained cellular defense against oxidative stress.[9][10]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common, rapid, and cost-effective in vitro method for screening the radical scavenging potential of compounds.[11] The causality of this experiment rests on the visual and quantifiable color change that occurs when the stable DPPH radical is neutralized by an antioxidant.

Principle: DPPH is a stable free radical with a deep purple color and a characteristic absorbance maximum around 517 nm. When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to a non-radical, yellow-colored form (diphenylpicrylhydrazine). The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the compound.[11]

Step-by-Step Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C to protect from light.

-

Test Compound Stock Solutions: Prepare a stock solution of the alkoxyphenol compound in methanol (e.g., at 1 mg/mL).

-

Serial Dilutions: Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Positive Control: Prepare a similar dilution series of a known antioxidant like Ascorbic Acid or Trolox.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each test compound dilution to separate wells of a 96-well microplate.

-

Add 100 µL of the 0.1 mM DPPH working solution to each well.

-

Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution (represents 0% inhibition).

-

Prepare a blank well containing 100 µL of methanol and 100 µL of methanol to zero the spectrophotometer.

-

-

Incubation:

-

Mix the plate gently and incubate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of the DPPH radical.

-

-

Measurement:

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

-

Data Presentation:

| Compound | IC₅₀ (µg/mL) |

| 4-Methoxyphenol | Value |

| Eugenol | Value |

| Vanillin | Value |

| Ascorbic Acid (Control) | Value |

| Table 1: Illustrative table for summarizing antioxidant activity data. IC₅₀ values should be determined experimentally. |

Workflow & Mechanism Visualization

Caption: Inhibition of the NF-κB signaling pathway by alkoxyphenols.

Anticancer Activity

Mechanism of Action: The anticancer properties of alkoxyphenols are multifaceted. They can suppress cancer cell proliferation, differentiation, and metastasis by modulating various signaling pathways critical for tumor growth and survival, such as the PI3K/Akt and MAPK pathways. [13]Many phenolic compounds induce apoptosis (programmed cell death) in cancer cells by affecting the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. [13]Their antioxidant properties may also play a protective role by mitigating the oxidative stress that can contribute to carcinogenesis. [14]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a cornerstone colorimetric method for assessing cell viability and the cytotoxic effects of potential anticancer agents. [15] Principle: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple, insoluble formazan product. [16]The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured. A decrease in signal indicates a reduction in cell viability, suggesting cytotoxic or anti-proliferative effects. Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the alkoxyphenol compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

-

MTT Addition:

-

After the treatment period, remove the media and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium from the wells. Be cautious not to disturb the formazan crystals or the attached cells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Measurement and Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value, representing the concentration of the compound that causes a 50% reduction in cell viability.

-

Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) after 48h |

| Derivative A | MCF-7 (Breast) | Value |

| Derivative B | A549 (Lung) | Value |

| Doxorubicin (Control) | MCF-7 (Breast) | Value |

| Table 2: Illustrative table for summarizing anticancer cytotoxicity data. |

Antimicrobial Activity

Mechanism of Action: Alkoxyphenols, particularly those found in essential oils like eugenol, exhibit broad-spectrum antimicrobial activity against bacteria and fungi. [17]Their mechanism is often attributed to their ability to disrupt the structural integrity and function of the microbial cell membrane. By partitioning into the lipid bilayer, they can increase membrane permeability, leading to the leakage of essential intracellular components and dissipation of the proton motive force, ultimately causing cell death. [5][17]Vanillin's action has been described as bacteriostatic rather than bactericidal, inhibiting growth without necessarily killing the organism outright. [17]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [18][19] Principle: A standardized inoculum of a specific microorganism is cultured in a liquid growth medium containing serial dilutions of the test compound. After incubation, the wells are visually assessed for turbidity (an indicator of microbial growth). The lowest concentration that remains clear is the MIC. [20][21]This method is a gold standard for quantifying antimicrobial potency.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a 2-fold serial dilution of the alkoxyphenol compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Each well should contain 50 µL of the diluted compound.

-

Prepare a bacterial or fungal inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

-

Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

MIC Determination:

-

After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [22] * For a more quantitative result, a growth indicator dye like resazurin can be added, or the optical density (OD₆₀₀) can be read with a plate reader. [22] Data Presentation:

-

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Eugenol | Value | Value | Value |